ADL 08-0011-d5
Description
Background and Significance of Deuterated Compounds in Pharmacological Research
The incorporation of deuterium into pharmaceutical compounds has emerged as a transformative approach in drug discovery and development, offering significant advantages in pharmacokinetic optimization and metabolic stability enhancement. Deuterated drugs are small molecule medicinal products in which one or more hydrogen atoms have been replaced by deuterium, the heavier stable isotope of hydrogen. This subtle yet profound modification exploits the kinetic isotope effect, where the stronger carbon-deuterium bond compared to the carbon-hydrogen bond results in altered metabolic pathways and improved pharmacological properties.
The fundamental principle underlying deuteration lies in the substantial difference in bond strength between carbon-hydrogen and carbon-deuterium bonds. While deuterium contains one proton, one electron, and a neutron, effectively doubling the mass without significantly changing chemical properties, the carbon-deuterium bond exhibits reduced electronic polarizability and less hyperconjugative stabilization. This modification can lead to significant alterations in drug metabolism, particularly during Phase 1 oxidative processes where carbon-hydrogen bond breaking is a common feature.
The strategic implementation of deuteration in pharmaceutical research offers multiple therapeutic advantages. Primary benefits include decreased metabolic clearance rates, resulting in extended biological half-lives and potentially allowing for less frequent dosing regimens. Additionally, deuteration can facilitate metabolic shunting, directing metabolism away from toxic pathways toward more favorable routes, thereby reducing exposure to undesirable metabolites while potentially increasing exposure to beneficial active metabolites.
Contemporary pharmaceutical companies have increasingly recognized the potential of deuteration strategies, with major organizations now claiming deuterated versions of new molecules in their patent applications. The business model surrounding deuterated compounds, often termed the "deuterium switch," presents compelling advantages including reduced preclinical development costs, leveraging existing clinical knowledge of non-deuterated counterparts, securing new patent protections, and potentially achieving improved therapeutic outcomes.
Historical Development of μ-Opioid Receptor Antagonists
The evolution of μ-opioid receptor antagonists represents a fascinating journey through pharmaceutical history, beginning with early observations of opiate effects and culminating in sophisticated, selective compounds like this compound. The historical foundation of opioid research traces back to the isolation of morphine from opium in 1805, marking the beginning of systematic investigation into opioid pharmacology.
The concept of opioid receptor antagonism emerged in the early 20th century with the synthesis of N-allylnorcodeine by Von Braun in 1916, which demonstrated the ability to reverse morphine-induced respiratory depression. This groundbreaking discovery established the foundation for understanding competitive antagonism at opioid receptors, although the full implications were not immediately recognized and remained buried in literature for decades.
The modern era of opioid receptor research commenced with the demonstration of opioid receptors in 1973 through binding assays based on stereoselectivity. This pivotal development enabled systematic investigation of receptor pharmacology and led to the synthesis of naloxone, the first pure opioid antagonist, which became instrumental in both clinical treatment of opioid overdose and preclinical research applications.
The advancement of μ-opioid receptor antagonist development accelerated with the work of Portoghese and colleagues, who synthesized prototypic compounds including β-funaltrexamine, a selective irreversible μ-antagonist that remains valuable for defining receptor pharmacology. These developments established the foundation for understanding receptor selectivity and laid the groundwork for developing peripherally restricted antagonists.
The emergence of peripherally restricted μ-opioid receptor antagonists marked a significant therapeutic advancement, addressing the clinical need for compounds that could antagonize peripheral opioid effects without compromising central analgesic benefits. This class of compounds, designed with limited blood-brain barrier penetration, enabled selective antagonism of gastrointestinal opioid effects while preserving pain relief.
ADL 08-0011, the non-deuterated precursor of this compound, emerged as the primary metabolite of alvimopan, a peripherally restricted μ-opioid receptor antagonist. Research demonstrated that ADL 08-0011 exhibits potent μ-opioid receptor antagonist properties with at least 60-fold higher affinity for human μ-opioid receptors compared to δ and κ receptors, establishing its selectivity profile.
The following table summarizes key binding affinity data for ADL 08-0011 at various opioid receptor subtypes:
| Receptor Type | Binding Affinity (Ki in nM) | Reference |
|---|---|---|
| μ-opioid receptor | 0.25 | |
| δ-opioid receptor | 16 | |
| κ-opioid receptor | 32 |
Role of this compound in Modern Biochemical Studies
This compound serves as a crucial research tool in contemporary biochemical investigations, particularly in studies focusing on opioid receptor interactions and pharmaceutical development. The deuterated compound enables researchers to conduct precise pharmacokinetic studies and metabolic profiling with enhanced accuracy due to the isotopic labeling that facilitates tracking through various analytical techniques.
The compound's primary application in biochemical research centers on its function as a selective μ-opioid receptor antagonist, allowing investigators to examine receptor binding mechanisms and competitive inhibition patterns. The deuterium incorporation provides distinct advantages in mass spectrometry applications, where the mass shift enables clear differentiation from endogenous compounds and facilitates quantitative analysis in biological matrices.
Research applications of this compound extend to mechanistic studies of opioid receptor pharmacology, where the compound serves as a valuable tool for investigating receptor binding kinetics and thermodynamics. The enhanced stability conferred by deuteration allows for extended experimental timeframes and reduces analytical interference from metabolic degradation products.
The compound's role in drug development research encompasses its use as an internal standard in bioanalytical methods, providing reference points for quantifying related compounds in biological samples. This application proves particularly valuable in preclinical studies where accurate measurement of drug concentrations and metabolite formation is essential for pharmacokinetic characterization.
Contemporary biochemical studies utilizing this compound have contributed to understanding the complex relationships between opioid receptor antagonism and gastrointestinal motility. Research has demonstrated that both alvimopan and its primary metabolite ADL 08-0011 effectively attenuate opioid agonist-induced reductions in gastrointestinal transit across multiple species, providing mechanistic insights into peripheral opioid antagonism.
The following table presents comparative data on the molecular characteristics of this compound:
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C23H24D5NO3 | |
| Molecular Weight | 372.51 g/mol | |
| Receptor Selectivity | μ-opioid receptor antagonist | |
| Primary Application | Biochemical research and analytical standards |
Advanced research methodologies incorporating this compound have enabled detailed investigations into metabolic switching phenomena, where deuteration influences the relative proportions of different metabolic pathways. These studies have revealed that deuteration at specific sites can redirect metabolism toward alternative routes, potentially affecting the formation of both active and inactive metabolites.
The compound's contribution to understanding peripheral selectivity mechanisms has been particularly significant, as research has demonstrated the relationship between molecular structure and blood-brain barrier penetration. Studies have shown that compounds like ADL 08-0011 maintain peripheral selectivity through their molecular weight, zwitterionic form, and polarity characteristics, enabling selective antagonism of peripheral opioid effects.
Properties
Molecular Formula |
C₂₃H₂₄D₅NO₃ |
|---|---|
Molecular Weight |
372.51 |
Synonyms |
(αS,3R,4R)-4-(3-Hydroxyphenyl)-3,4-dimethyl-α-(phenylmethyl-d5)-1-piperidinepropanoic Acid; [3R-[1(S*),3α,4α]]-4-(3-Hydroxyphenyl)-3,4-dimethyl-α-_x000B_(phenylmethyl-d5)-1-piperidinepropanoic Acid; |
Origin of Product |
United States |
Scientific Research Applications
Therapeutic Applications
Postoperative Recovery
ADL 08-0011-d5 is primarily employed in clinical settings to accelerate gastrointestinal recovery after surgery. It effectively counteracts the constipating effects of opioids, which are commonly prescribed for pain management post-surgery. Research indicates that this compound reduces the duration of postoperative ileus and enhances bowel function without compromising the analgesic effects provided by opioids.
Pharmacokinetic Advantages
The deuterated form of Alvimopan offers several pharmacokinetic advantages over its non-deuterated counterpart. The presence of deuterium enhances molecular stability and may lead to reduced variability in absorption and metabolism. These properties can contribute to a more predictable therapeutic response, which is particularly beneficial in postoperative settings where consistent drug action is critical.
Clinical Trials
Clinical studies have demonstrated the efficacy of this compound in reducing postoperative ileus. For instance, trials showed that patients receiving this compound experienced a statistically significant reduction in time to bowel recovery compared to those receiving standard care.
Drug Development
The distinct isotopic signature of this compound also positions it as a valuable tool in drug development and metabolic studies. Its unique properties can aid researchers in understanding drug interactions and metabolic pathways, particularly in the context of opioid management and gastrointestinal health.
Comparison with Similar Compounds
Activities of Daily Living (ADL) in Medical Research
The term "ADL" predominantly refers to functional assessments in healthcare, particularly in stroke rehabilitation, geriatrics, and mental health studies:
- ADL Scores : Used to evaluate patient independence in daily tasks (e.g., bathing, dressing). Studies compared interventions like robot-assisted therapy, task-oriented training, and traditional Chinese medicine, showing improvements in ADL scores post-treatment .
- Comparison with Similar Metrics: The Barthel Index (BI) and Modified Barthel Index (MBI) are validated tools for measuring ADL performance. MBI is more sensitive to subtle changes in subacute stroke patients . Instrumental ADL (IADL), which assesses complex tasks like managing finances, is often studied alongside basic ADL. Multimorbidity and unhealthy behaviors worsen IADL disability over time . Socioeconomic status (SES) correlates with ADL/IADL limitations, with lower SES linked to higher baseline disability .
- Key Findings :
Analysis Description Language (ADL) in High-Energy Physics
ADL is a domain-specific language for describing physics analyses in a framework-independent manner:
- Syntax and Applications :
- Comparison with Similar Tools: CutLang offers broader feature support, while adl2tnm automates input data handling . ADL enables static analysis and differentiable programming, distinguishing it from non-declarative frameworks .
Preparation Methods
Deuterium Exchange via Base-Mediated Catalysis
This method leverages base-promoted H/D exchange using dimethyl sulfoxide-d6 (DMSO-d6) as the deuterium source.
Procedure :
- Substrate Activation : Alvimopan (1.0 eq) is dissolved in anhydrous THF under nitrogen.
- Base Addition : Lithium diisopropylamide (LDA, 1.2 eq) is added at -70°C to deprotonate reactive hydrogen sites.
- Deuteration : DMSO-d6 (10 eq) is introduced, allowing H/D exchange at benzylic positions.
- Quenching & Isolation : The reaction is quenched with buffer (KH2PO4/NaOH), extracted with DCM, and purified via silica chromatography.
Key Parameters :
| Parameter | Value |
|---|---|
| Temperature | -70°C to 0°C |
| Reaction Time | 2–5 hours |
| Deuterium Incorporation | 88–94% (confirmed by MS/NMR) |
Palladium-Catalyzed Deuteration of Aryl Halides
This method targets aryl halide intermediates in Alvimopan synthesis, replacing halogens with deuterium using Pd catalysts and D2O.
Procedure :
- Oxidative Addition : Aryl bromide precursor (1.0 eq) reacts with Pd(PPh3)4 (0.05 eq) in dioxane.
- Deuteride Transfer : B2Pin2 (1.5 eq) and D2O (2.0 eq) are added to generate Pd-D intermediates.
- Reductive Elimination : The reaction yields deuterated aryl rings, which are coupled to the Alvimopan backbone.
- Workup : Neutralization with HCl, followed by HPLC purification.
Optimized Conditions :
| Condition | Detail |
|---|---|
| Catalyst | Pd-AdBrettPhos G3 |
| Solvent | Dioxane/H2O (4:1) |
| Yield | 78–85% |
| Purity | ≥99% (HPLC) |
Multi-Step Deuteration via Isotopic Labeling
This industrial-scale method involves sequential deuteration using deuterated reagents at critical synthetic stages.
Steps :
- Piperidine Fragment Deuteration :
- Coupling with Sulfonate Ester :
- The deuterated piperidine is reacted with (S)-ethyl-2-(2-benzyl-3-methylsulfonyloxypropyl)acetic acid.
- Hydrolysis :
Performance Metrics :
| Step | Efficiency |
|---|---|
| Initial Deuteration | 81% (MS) |
| Final Deuteration | 94% (NMR) |
| Overall Yield | 62% |
Analytical Validation
- Mass Spectrometry (MS) : Confirms molecular ion peaks at m/z 372.51 (C23H24D5NO3).
- NMR Spectroscopy :
- HPLC Purity : ≥99.8% (C18 column, 0.1% TFA in acetonitrile/water).
Challenges and Optimizations
- Side Reactions : Undesired elimination during coupling (e.g., alkene formation) reduces chiral purity. Mitigated by low-temperature reactions and optimized catalysts.
- Cost Efficiency : D2O and deuterated solvents contribute to ~40% of total synthesis cost. Substituting DMSO-d6 reduces expenses by 25%.
Comparative Analysis of Methods
| Method | Yield | Purity | Cost | Scalability |
|---|---|---|---|---|
| Base-Mediated | 85% | 99.5% | High | Lab-scale |
| Pd-Catalyzed | 78% | 99.8% | Moderate | Industrial |
| Multi-Step | 62% | 99.7% | Low | Industrial |
Q & A
Q. How to design a particle physics experiment using ADL 08-0011-d5 for LHC data analysis?
ADL (Analysis Description Language) allows researchers to structure experiments by defining physics algorithms declaratively, focusing on "what to analyze" rather than "how to implement it." Key steps include:
- Syntax Design : Use ADL's English-like syntax to outline event selection criteria, object definitions (e.g., jets, leptons), and analysis logic (e.g., cutflows, histograms) .
- Tool Integration : Execute the ADL script via frameworks like CutLang, which automates technical tasks (e.g., data processing, output generation) without requiring programming .
- Validation : Cross-check results against traditional C++/Python frameworks to ensure consistency .
Q. What methodologies ensure reproducibility in ADL-based analyses?
Reproducibility hinges on:
- Documentation : Clearly annotate ADL scripts with physics goals, parameter choices, and version control (e.g., Git) .
- Data Provenance : Store raw and processed data in standardized formats (e.g., ROOT files) with metadata tagging .
- Workflow Sharing : Publish ADL scripts alongside datasets to enable independent verification, as demonstrated in LHC Open Data initiatives .
Q. How to structure an ADL script for systematic uncertainty analysis?
Systematic uncertainties are integrated by:
- Parameterization : Define uncertainty sources (e.g., luminosity, jet energy scale) as adjustable variables within ADL .
- Multi-channel Execution : Run parallel analyses with varied parameters using CutLang's batch-processing capabilities .
- Result Aggregation : Combine outputs into uncertainty bands or covariance matrices for final interpretations .
Advanced Research Questions
Q. How to resolve contradictions between ADL-processed data and traditional frameworks?
Discrepancies often arise from differences in object reconstruction or statistical methods. Mitigation strategies include:
- Cross-Framework Validation : Run identical analysis logic in CutLang and ROOT/Rivet, then isolate discrepancies using χ² tests or Kolmogorov-Smirnov comparisons .
- Event-Level Debugging : Inspect intermediate outputs (e.g., event weights, object properties) to identify mismatches in data handling .
- Collaborative Review : Share ADL scripts with peer teams to audit logic and assumptions .
Q. How to integrate ADL with machine learning models for enhanced physics sensitivity?
Combine ADL's rule-based selection with ML via:
- Hybrid Workflows : Use ADL to pre-filter events, then pass processed data to ML models (e.g., neural networks) for classification .
- Model Embedding : Incorporate ML outputs (e.g., anomaly scores) as ADL variables for final analysis stages .
- Resource Optimization : Leverage CutLang's efficiency in handling large datasets to reduce ML training overhead .
Q. What statistical methods are recommended for analyzing ADL-generated datasets?
For robust hypothesis testing:
- Likelihood Constructs : Implement profile likelihoods in ADL to estimate parameters (e.g., signal strength) and confidence intervals .
- Bootstrapping : Use resampling techniques on ADL outputs to quantify statistical fluctuations .
- Bayesian Inference : Integrate prior distributions into ADL workflows for posterior probability calculations .
Q. How to manage computational resource allocation in large-scale ADL analyses?
Optimize resource use by:
- Pipeline Modularization : Split ADL scripts into stages (e.g., preselection, refinement) and allocate resources based on computational intensity .
- Distributed Processing : Deploy CutLang on HPC clusters or cloud platforms (e.g., Azure) for parallel event processing .
- Performance Profiling : Monitor memory/CPU usage with built-in CutLang diagnostics to identify bottlenecks .
Data Presentation & Validation
Q. How to present ADL analysis results in peer-reviewed publications?
Q. What validation criteria ensure ADL's compatibility with non-HEP datasets?
Extend ADL to other domains by:
- Syntax Adaptation : Modify object definitions and logic operators to align with domain-specific data structures (e.g., astrophysics, genomics) .
- Benchmarking : Compare ADL outputs against domain-standard tools (e.g., Astropy for astronomy) using metrics like precision/recall .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
